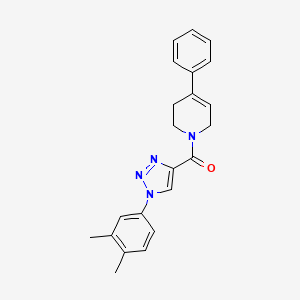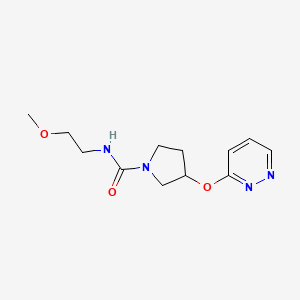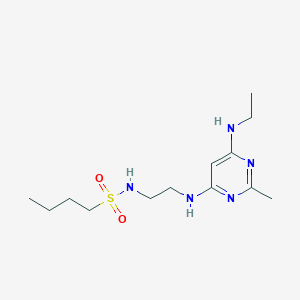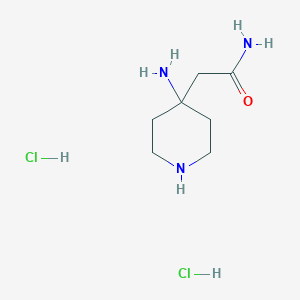
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-amino-5,5-dimethylcyclohexane-1,3-dione, is an organic compound belonging to the family of cyclic ketones. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of other compounds. It has been studied extensively in the past few years due to its potential applications in the fields of medicinal chemistry, drug discovery and development, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Electrophilic Iodination
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione acts as a mild electrophilic iodinating agent, selectively iodinating electron-rich aromatics. Its benign nature enables selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a 1,3-hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).
Tautomer Stability
A study evaluating the stability of tautomers based on Gibbs free energies found that enaminone forms of 2-(anilinemethylidene)cyclohexane-1,3-dione exhibit notable stability. The study underscores the zwitterionic character of these enaminones, which is enhanced by naphthoannulation and the insertion of electron-withdrawing substituents (Dobosz, Mućko, & Gawinecki, 2020).
Chemical Synthesis
The compound serves as a precursor in the synthesis of β,β-diacyl-enamines and -enoles. A specific three-component condensation involving active methylene compounds demonstrates its versatility in chemical synthesis, leading to a variety of anilinomethylene-1,3-dicarbonyls (Wolfbeis & Junek, 1979).
Formation of Benzenes
Dimedone and derivatives undergo reactions leading to a variety of dimethylresorcinol derivatives. This process is significant for the synthesis of polysubstituted benzenes, highlighting the compound's role in creating complex organic structures (Nelson & Nelson, 1992).
Biocatalytic Applications
An efficient method for synthesizing 2,2'-arylmethylene dicyclohexane-1,3-dione derivatives employs Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst. This approach is noted for its simplicity, high yields, and environmental friendliness, showcasing the potential of biocatalysis in organic synthesis (Astarian et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione involves the condensation of aniline with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Aniline", "5,5-dimethylcyclohexane-1,3-dione", "Catalyst" ], "Reaction": [ "Aniline is added to a solution of 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The resulting product is then isolated and purified using standard techniques such as recrystallization or chromatography." ] } | |
CAS-Nummer |
29974-49-0 |
Produktname |
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione |
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.306 |
IUPAC-Name |
3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3 |
InChI-Schlüssel |
KAKVULZOERVUHW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)
